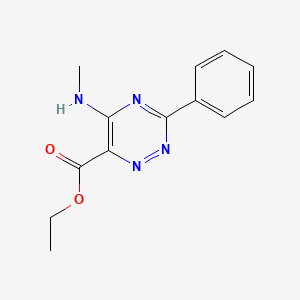

Ethyl 5-(methylamino)-3-phenyl-1,2,4-triazine-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

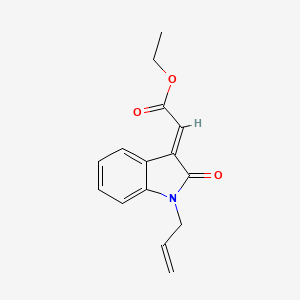

The compound is a derivative of 1,2,4-triazine, which is a type of heterocyclic compound. Heterocyclic compounds contain a ring structure that includes at least one atom that is not carbon. In the case of 1,2,4-triazine, the ring contains three nitrogen atoms .

Chemical Reactions Analysis

Triazine derivatives can participate in a variety of chemical reactions. For example, they can undergo nucleophilic substitution reactions with various reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental methods. These properties include solubility, melting point, boiling point, and others .Scientific Research Applications

Synthesis and Chemical Reactions

Ethyl 5-(methylamino)-3-phenyl-1,2,4-triazine-6-carboxylate is involved in various chemical reactions and synthetic procedures, serving as a precursor or intermediate in the synthesis of complex molecules. For instance, it was used in the synthesis of pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles, highlighting its versatility in creating heterocyclic compounds (Ghozlan, Abdelrazek, Mohammed, & Azmy, 2014). The compound also shows high regioselectivity in the synthesis of ethyl 1,2,4-triazine-5-carboxylates, as confirmed by NMR studies (Ohsumi & Neunhoeffer, 1992). Moreover, it plays a role in the synthesis of fused triazolo[1,5-d]-1,2,4-triazines through the Dimroth rearrangement (Ezema, Akpanisi, Ezema, & Onoabedje, 2015).

Structural Elucidation and Molecular Design

The compound is pivotal in the structural elucidation and molecular design of various heterocyclic compounds. For example, its derivatives were utilized in the design of novel 6-azapteridines and oxazinotriazines, demonstrating the compound's utility in creating diverse molecular architectures (Wamhoff & Tzanova, 2003). Additionally, the compound's derivatives have been involved in unexpected reactions, such as the ANRORC rearrangement, showcasing its role in exploring novel chemical pathways (Ledenyova et al., 2018).

Biological Applications and Compound Libraries

Ethyl 5-(methylamino)-3-phenyl-1,2,4-triazine-6-carboxylate and its derivatives are also prominent in the development of compound libraries for biological applications. It has been utilized in the synthesis of compound libraries targeting biological activities such as antimicrobial, anti-tumor, and enzyme inhibition properties, reflecting its importance in medicinal chemistry (Badrey & Gomha, 2012).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl 5-(methylamino)-3-phenyl-1,2,4-triazine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O2/c1-3-19-13(18)10-12(14-2)15-11(17-16-10)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3,(H,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYJFVSQOXKOXGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(N=N1)C2=CC=CC=C2)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(methylamino)-3-phenyl-1,2,4-triazine-6-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-dimethyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2534009.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2534011.png)

![5-fluoro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)nicotinamide](/img/structure/B2534015.png)

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2534021.png)